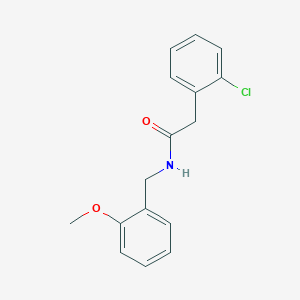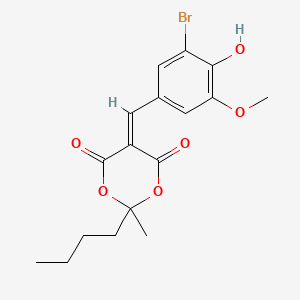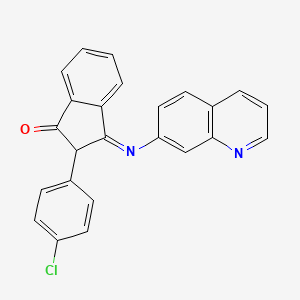
2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide, also known as ML352, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a small molecule inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which plays a crucial role in the post-translational modification of proteins. In
Mécanisme D'action
NMT1 is responsible for the addition of a myristoyl group to the N-terminus of proteins, which is a crucial step in their localization and function. 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide binds to the active site of NMT1, preventing the transfer of myristic acid to the target protein. This results in the mislocalization and degradation of the protein, leading to a reduction in its activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has also been shown to have other biochemical and physiological effects. For example, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the replication of the Zika virus by targeting the NMT1 enzyme. In addition, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to reduce the production of inflammatory cytokines in macrophages, suggesting a potential role in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide is its specificity for NMT1, which minimizes off-target effects. In addition, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide is its relatively low potency compared to other NMT1 inhibitors. This may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide. One direction is to explore its potential as a therapeutic agent for other diseases beyond cancer and inflammation. For example, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the replication of the SARS-CoV-2 virus, suggesting a potential role in the treatment of COVID-19. Another direction is to optimize the synthesis and potency of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide to improve its effectiveness as a therapeutic agent. Finally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-chlorobenzaldehyde with 2-methoxybenzylamine to form 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide. The reaction is catalyzed by acetic anhydride and triethylamine in the presence of a solvent such as dichloromethane. The yield of this reaction is typically around 70%, and the purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been studied extensively in the context of cancer research. NMT1 has been shown to be overexpressed in various types of cancer, including breast cancer, prostate cancer, and leukemia. Inhibition of NMT1 activity by 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-9-5-3-7-13(15)11-18-16(19)10-12-6-2-4-8-14(12)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNSRMOFXVUZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)
![N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide](/img/structure/B4887901.png)
![2-{[2-(2,6-diisopropylphenoxy)ethyl]amino}ethanol](/img/structure/B4887907.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4887918.png)

![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)


![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)
![2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4887966.png)
![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4887971.png)